7-(4-Isopropylphenyl)-7-oxoheptanoic acid
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Overview
Description
7-(4-Isopropylphenyl)-7-oxoheptanoic acid is an organic compound with a complex structure that includes a heptanoic acid backbone substituted with a 4-isopropylphenyl group and a ketone functional group at the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Isopropylphenyl)-7-oxoheptanoic acid typically involves multi-step organic reactions. One common method starts with the Friedel-Crafts acylation of isopropylbenzene (cumene) with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 7-(4-Isopropylphenyl)heptanoic acid, which is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group at the seventh carbon, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-Isopropylphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of the electron-donating isopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
7-(4-Isopropylphenyl)-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(4-Isopropylphenyl)-7-oxoheptanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ketone and aromatic groups allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-Phenyl-7-oxoheptanoic acid: Lacks the isopropyl group, which may affect its reactivity and biological activity.
7-(4-Methylphenyl)-7-oxoheptanoic acid: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic effects.
Uniqueness
7-(4-Isopropylphenyl)-7-oxoheptanoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
IUPAC Name |
7-oxo-7-(4-propan-2-ylphenyl)heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-12(2)13-8-10-14(11-9-13)15(17)6-4-3-5-7-16(18)19/h8-12H,3-7H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRHIJGQOZMBKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645423 |
Source
|
Record name | 7-Oxo-7-[4-(propan-2-yl)phenyl]heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-39-4 |
Source
|
Record name | 7-Oxo-7-[4-(propan-2-yl)phenyl]heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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